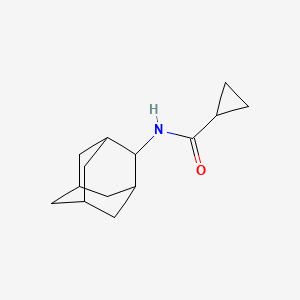![molecular formula C14H17N5O3 B5862964 (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)
(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime is not well understood. However, it is believed that the compound acts as a ligand and binds to metal ions. The resulting metal complexes have unique properties that can be used in various applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have low toxicity in vitro. The compound has also been used in the synthesis of fluorescent probes that can be used for imaging biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime is its potential use in the synthesis of metal complexes. These metal complexes have unique properties that can be used in various applications. Another advantage is its low toxicity in vitro. However, one limitation is the lack of understanding of the compound's mechanism of action.
Direcciones Futuras
There are several future directions for (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime. One direction is the synthesis of new metal complexes using this compound as a ligand. These metal complexes can be used in various applications such as catalysis, sensing, and biological applications. Another direction is the development of new fluorescent probes using this compound. These fluorescent probes can be used for imaging biological systems. Additionally, further research is needed to understand the mechanism of action of this compound.
Métodos De Síntesis
The synthesis of (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime has been achieved using various methods. One of the methods involves the reaction of 4-nitrobenzaldehyde with 1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone followed by the addition of hydroxylamine hydrochloride. The resulting compound is this compound.
Aplicaciones Científicas De Investigación
(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime has potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes. These metal complexes have been used in catalysis, sensing, and biological applications. The compound has also been used in the synthesis of fluorescent probes that can be used for imaging biological systems.
Propiedades
IUPAC Name |
N-[(4-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c20-15-13(11-1-3-12(4-2-11)19(21)22)14-5-16-8-17(6-14)10-18(7-14)9-16/h1-4,20H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBDMSPAUGAATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)C(=NO)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862881.png)
![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)
![3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one](/img/structure/B5862893.png)
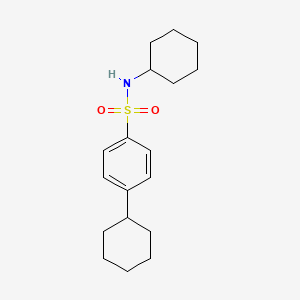
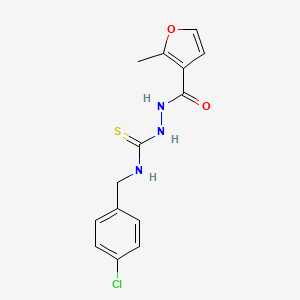
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)

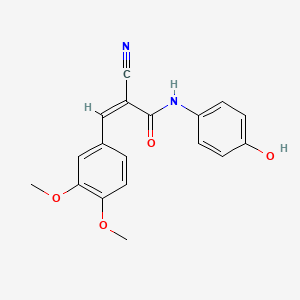
![1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadien-3-one](/img/structure/B5862919.png)
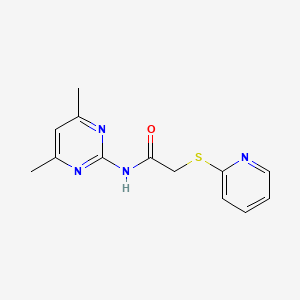
![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5862931.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5862941.png)

